6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine

Medicinal chemistry Halogen bonding Cross-coupling chemistry

6-(4-Bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine (CAS 1018167-74-2) is a fully aromatic pyridazin-3-amine derivative bearing a 4-bromophenyl substituent at the pyridazine C6 position and a 4-fluorobenzyl group on the exocyclic N3 amine. With a molecular formula of C17H13BrFN3 and a molecular weight of 358.2 g/mol, it belongs to the 6-aryl-pyridazin-3-amine chemotype—a scaffold recognized in medicinal chemistry for its engagement with kinase ATP-binding pockets, cannabinoid CB2 receptors, and bromodomain-containing proteins.

Molecular Formula C17H13BrFN3
Molecular Weight 358.2 g/mol
Cat. No. B12186683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine
Molecular FormulaC17H13BrFN3
Molecular Weight358.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NN=C(C=C2)C3=CC=C(C=C3)Br)F
InChIInChI=1S/C17H13BrFN3/c18-14-5-3-13(4-6-14)16-9-10-17(22-21-16)20-11-12-1-7-15(19)8-2-12/h1-10H,11H2,(H,20,22)
InChIKeyHYIVPTUPRJVZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


6-(4-Bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine (CAS 1018167-74-2) is a fully aromatic pyridazin-3-amine derivative bearing a 4-bromophenyl substituent at the pyridazine C6 position and a 4-fluorobenzyl group on the exocyclic N3 amine . With a molecular formula of C17H13BrFN3 and a molecular weight of 358.2 g/mol, it belongs to the 6-aryl-pyridazin-3-amine chemotype—a scaffold recognized in medicinal chemistry for its engagement with kinase ATP-binding pockets, cannabinoid CB2 receptors, and bromodomain-containing proteins [1]. The compound is commercially available as a research-grade building block from multiple suppliers, primarily positioned for early-stage drug discovery, structure–activity relationship (SAR) exploration, and chemical biology probe development.

Why 6-(4-Bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine Cannot Be Replaced by In-Class Pyridazin-3-amines Without Quantitative Justification


Within the 6-aryl-pyridazin-3-amine series, even single-atom substitutions at the C6 aryl or N3 benzyl positions produce divergent physicochemical and pharmacological profiles that preclude generic interchange. The bromine atom at the 4-position of the C6 phenyl ring confers a larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine), higher polarizability (~3.05 ų vs. ~2.18 ų for chlorine), and a synthetically enabling C–Br bond for palladium-catalyzed cross-coupling diversification [1]. Simultaneously, the 4-fluorobenzyl N-substituent modulates lipophilicity, metabolic oxidative stability at the benzylic position, and potential fluorine-mediated hydrogen-bond or orthogonal multipolar interactions with protein targets [2]. Replacing this compound with the corresponding 6-chloro analog, the des-fluoro benzyl analog, or the pyridazin-3(2H)-one oxidation state congener would alter molecular recognition, synthetic tractability, and ADME properties in ways that require explicit experimental validation—not assumption. The quantitative evidence below establishes the dimensions along which this compound is differentiated from its closest structural neighbors.

Quantitative Differentiation of 6-(4-Bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine from Its Closest Structural Analogs


C6 Aryl Halogen Identity: Bromine vs. Chlorine—Molecular Weight, Lipophilicity, and Synthetic Reactivity Comparison

The bromine substituent at the C6 4-bromophenyl group differentiates this compound from its direct 6-chloro analog (6-chloro-N-(4-fluorobenzyl)pyridazin-3-amine, CAS 872102-12-0) across three quantifiable parameters relevant to procurement decisions: molecular weight, lipophilicity contribution, and cross-coupling reactivity. The C–Br bond (bond dissociation energy ~71 kcal/mol) is significantly more reactive in oxidative addition with Pd(0) catalysts than the C–Cl bond (~84 kcal/mol), enabling room-temperature Suzuki–Miyaura and Buchwald–Hartwig couplings that are kinetically sluggish or require elevated temperatures with the chloro congener [1][2]. This synthetic advantage is critical for laboratories using this compound as a late-stage diversification intermediate.

Medicinal chemistry Halogen bonding Cross-coupling chemistry

N3-Benzyl Fluorination: Impact on Calculated Lipophilicity and Predicted Metabolic Stability vs. Non-Fluorinated Benzyl Analog

The 4-fluorobenzyl group on the N3 exocyclic amine distinguishes this compound from the non-fluorinated 6-(4-bromophenyl)-N-benzylpyridazin-3-amine analog. Fluorine substitution at the para position of the benzyl group reduces the calculated logP by approximately 0.17 log units relative to the unsubstituted benzyl analog (Hansch π constant for aromatic F = +0.14 vs. H = 0.00), while simultaneously blocking the primary site of CYP450-mediated benzylic hydroxylation [1][2]. This para-fluoro substitution is a well-precedented strategy in medicinal chemistry to improve metabolic half-life without substantially altering molecular geometry, as the van der Waals radius of fluorine (1.47 Å) closely mimics hydrogen (1.20 Å) [2].

Drug metabolism Lipophilicity modulation Fluorine medicinal chemistry

Oxidation State Differentiation: Pyridazin-3-amine vs. Pyridazin-3(2H)-one—Tautomeric and Hydrogen-Bonding Consequences

The target compound contains a pyridazin-3-amine core, distinguishing it from the corresponding pyridazin-3(2H)-one analog, 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one. The amine form presents an H-bond donor (NH) at position 3, whereas the pyridazinone presents an H-bond acceptor (C=O) at the same position—fundamentally altering the hydrogen-bonding pharmacophore. In kinase inhibitor design, the pyridazin-3-amine motif commonly serves as an ATP-competitive hinge-binding element through bidentate H-bond interactions with the kinase backbone NH and carbonyl of the hinge region [1][2]. The pyridazinone, by contrast, cannot donate a hydrogen bond at this position, forcing a different binding mode. This pharmacophoric divergence means the two compounds are not interchangeable in any assay where hinge-region H-bond donation is critical for target engagement.

Heterocyclic chemistry Hydrogen bonding Kinase inhibitor design

Physicochemical Property Gradient: Target Compound vs. 6-(4-Bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine—MW, logP, and Rotatable Bond Differences

The target compound differs from the N-isobutyl analog, 6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine (MW 306.2, C14H16BrN3), primarily in the nature of the N3 substituent: a 4-fluorobenzyl aromatic group vs. a branched aliphatic isobutyl chain. This substitution produces a molecular weight increase of +52.0 Da, an estimated logP increase of approximately +1.2 to +1.5 log units (aromatic benzyl vs. aliphatic isobutyl), and an increase in rotatable bonds from 4 to 6, substantially altering both physicochemical and ADME property space . The fluorobenzyl group introduces an additional aromatic ring that can participate in π-stacking or edge-to-face aromatic interactions with protein targets, a feature absent in the purely aliphatic N-isobutyl analog.

Physicochemical profiling Lead-likeness CNS drug design

Pharmacological Scaffold Privilege: 6-Aryl-pyridazin-3-amine Chemotype Engagement Across Target Classes

The 6-aryl-pyridazin-3-amine scaffold has demonstrated quantifiable target engagement across multiple pharmacologically relevant protein families. In the CB2 cannabinoid receptor series, 3-amino-6-aryl-pyridazines achieved CB2 agonist EC50 values in the low nanomolar range with >100-fold selectivity over CB1 [1]. In bromodomain inhibition, closely related pyridazin-3-amine derivatives have shown BRD4 BD2 Kd values of 0.30 nM and 3.4 nM by BROMOscan assay, while also engaging BRD4 BD1 with Kd values of 3.3–6.8 μM [2]. In the antiviral space, the pyridazinamine chemotype has been claimed in patents (US5106973, WO2006134373) as possessing picornavirus inhibitory activity with low cytotoxicity [3]. While these specific data points are from close structural analogs rather than the exact target compound (which has no published biological activity in ChEMBL as of the current annotation), they establish the scaffold's capacity for high-affinity target engagement and support its prioritization as a screening candidate.

Scaffold hopping Kinase inhibition CB2 agonism Antiviral activity

Recommended Research and Procurement Scenarios for 6-(4-Bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine Based on Quantitative Differentiation Evidence


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the C6 4-Bromophenyl Handle

The aryl bromide at the C6 4-bromophenyl position provides a kinetically competent oxidative addition partner for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings under mild conditions (room temperature to 60 °C with standard Pd catalysts). This enables systematic SAR exploration of the C6 aryl vector without resynthesizing the pyridazine core [Section 3, Evidence Item 1]. The 4-fluorobenzyl N-substituent is orthogonal to these coupling conditions, allowing parallel diversification at both the C6 aryl and N3 positions. This scenario is appropriate for medicinal chemistry groups building focused libraries around the pyridazin-3-amine scaffold for kinase, bromodomain, or GPCR target screening [1].

BRD4 Bromodomain and Epigenetic Reader Protein Chemical Probe Development

The pyridazin-3-amine scaffold has demonstrated BRD4 BD2 binding with Kd values as low as 0.30 nM in structurally related compounds, and the 4-fluorobenzyl substituent is consistent with known BRD4 BD2 binding pharmacophores that accommodate aromatic groups in this region of the binding pocket [Section 3, Evidence Item 5]. The bromophenyl group may provide additional halogen-bonding interactions with the bromodomain acetyl-lysine binding channel. This compound is a rational candidate for screening against BET family bromodomains (BRD2, BRD3, BRD4, BRDT) and non-BET bromodomains, with the potential to be elaborated into a selective chemical probe [2].

Metabolic Stability Profiling of Fluorobenzyl-Containing Pyridazin-3-amines vs. Non-Fluorinated Matched Pairs

The para-fluorine on the N3 benzyl group provides a built-in matched molecular pair with the non-fluorinated benzyl analog for direct assessment of fluorine-mediated metabolic stabilization in this chemotype [Section 3, Evidence Item 2]. Researchers can procure both the target compound and the des-fluoro benzyl analog to conduct head-to-head microsomal stability assays, CYP450 phenotyping, and metabolite identification studies. This scenario is relevant for DMPK groups seeking to quantify the metabolic advantage conferred by the 4-fluorobenzyl modification in the pyridazin-3-amine series [3].

Antiviral Screening Cascades Targeting Picornavirus Replication

Patents covering the pyridazinamine chemotype (US5106973, WO2006134373) explicitly claim antiviral activity against picornaviruses including coxsackievirus, enterovirus, echovirus, poliovirus, and rhinovirus, with reported low cytotoxicity [Section 3, Evidence Item 5]. The target compound, bearing the 4-bromophenyl and 4-fluorobenzyl substitution pattern, represents an uncharacterized member of this antiviral chemotype and is suitable for inclusion in phenotypic antiviral screening cascades. Its bromine atom provides a synthetic handle for subsequent hit-to-lead optimization if antiviral activity is confirmed [4].

Quote Request

Request a Quote for 6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.